molecular formula C8H18N2O B183984 2-Methyl-2-morpholinopropan-1-amine CAS No. 173336-43-1

2-Methyl-2-morpholinopropan-1-amine

Cat. No.: B183984
CAS No.: 173336-43-1
M. Wt: 158.24 g/mol
InChI Key: GFIBMQGRHYGHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amines, including 2-Methyl-2-morpholinopropan-1-amine, involves several methods. One common method is the coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Another method involves the intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .


Molecular Structure Analysis

The molecular formula of this compound is C8H18N2O . It has an average mass of 158.241 Da and a monoisotopic mass of 158.141907 Da .


Chemical Reactions Analysis

Amines, including this compound, can undergo several reactions. These include alkylation and acylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .

Scientific Research Applications

Liquid Chromatography in Power Plants

2-Methyl-2-morpholinopropan-1-amine, as part of the morpholine family, has applications in the analysis of thermal breakdown products in steam-water cycles at nuclear power plants. A study by Lamarre, Gilbert, and Gendron (1989) demonstrated the use of high-performance liquid chromatography for determining the quantity of various amines, including morpholine, in the thermal cycle at Gentilly 2 nuclear power plant (Lamarre, Gilbert, & Gendron, 1989).

Carbon Dioxide Removal

Research by Ali, Al-Rashed, and Merchant (2010) explored the potential of blending this compound with other amines for enhancing the kinetics of carbon dioxide removal from aqueous media. This study highlights the significance of amine mixtures in improving the efficiency of CO2 capture processes (Ali, Al-Rashed, & Merchant, 2010).

Photoinitiator Synthesis

Xiong We (2013) conducted a study on the synthesis and process optimization of photoinitiator MMMP, which includes this compound as a key component. The research focused on developing an efficient and cost-effective method suitable for industrial processes, highlighting the chemical's role in the production of photoinitiators (Xiong We, 2013).

Anticancer Activities of Schiff-base Complexes

A 2020 study by Rezaeivala et al. investigated morpholine-based Schiff-base complexes for their anticancer activities. The research included N1-(3-morpholinopropyl)-N1-((pyridine-2-yl)methyl)ethane-1,2-diamine, a compound related to this compound, and examined its potential in cancer treatment (Rezaeivala et al., 2020).

CO2 Capture and Nitrosamine Formation

Dai et al. (2012) analyzed the formation of nitrosamines and nitramines from reactions involving amines like morpholine in CO2 capture processes. This study is relevant to understanding the environmental impact and safety of using amines, including this compound, in carbon sequestration technologies (Dai et al., 2012).

Post-Combustion CO2 Capture Solvent Evaluation

Zheng et al. (2020) conducted a comprehensive evaluation of N-(2-ethoxyethyl)-3-morpholinopropan-1-amine (2-EEMPA) for post-combustion CO2 capture. This study highlights the potential of this compound derivatives in reducing operational heat and total costs in CO2 capture (Zheng et al., 2020).

Waste Water Analysis

Sacher, Lenz, and Brauch (1997) developed methods for analyzing aliphatic amines, including morpholine and its derivatives, in waste water and surface water. This research is crucial for environmental monitoring and the assessment of water quality, particularly in areas affected by industrial activities (Sacher, Lenz, & Brauch, 1997).

Safety and Hazards

2-Methyl-2-morpholinopropan-1-amine is considered hazardous. It causes severe skin burns and eye damage, and it is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-methyl-2-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,7-9)10-3-5-11-6-4-10/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIBMQGRHYGHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365809
Record name 2-Methyl-2-morpholinopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173336-43-1
Record name 2-Methyl-2-morpholinopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(morpholin-4-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 8.33 g of 2-methyl-2-morpholino-propionic acid amide in 50 ml of tetrahydrofuran is slowly added at room temperature to 3.33 g of lithium aluminium hydride in 85 ml of tetrahydrofuran. The reaction mixture is then stirred for a further 2 hours under reflux. The reaction mixture is cooled and then 5 ml of water, 6.67 ml of 2N sodium hydroxide and a further 5 ml of water are added in succession. The suspension is clarified by filtration and the crude title compound is obtained from the concentrated filtrate: 1H NMR (CDCl3), δ(ppm)=3.67 (4H, m), 2.52 (2H, s), 2.48 (4H, m), 1.37 (2H, bs),0.92 (6H, s).
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.67 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-morpholinopropan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-morpholinopropan-1-amine
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-morpholinopropan-1-amine
Reactant of Route 4
2-Methyl-2-morpholinopropan-1-amine
Reactant of Route 5
2-Methyl-2-morpholinopropan-1-amine
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-morpholinopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.